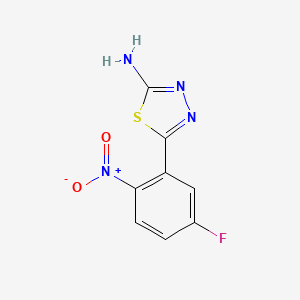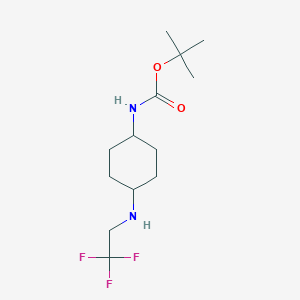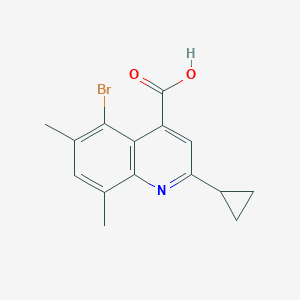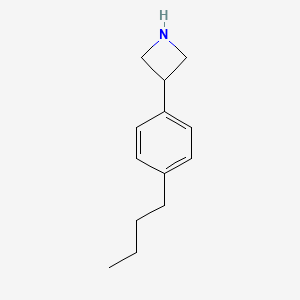
3-(4-Butylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the reaction, making it a photochemical process. Another method involves the radical strain-release photocatalysis, which uses an organic photosensitizer to control the energy-transfer process with sulfonyl imines .
Industrial Production Methods
Industrial production of azetidines often involves multicomponent reactions and the use of microwave irradiation to enhance reaction rates and yields. For example, the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides can produce functionalized azetidines under mild conditions .
化学反応の分析
Types of Reactions
3-(4-Butylphenyl)azetidine can undergo various types of reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can lead to the formation of substituted azetidines.
Substitution: The azetidine ring can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductions and various oxidizing agents for oxidation reactions. The conditions often involve heating in solvents like dimethyl sulfoxide (DMSO) and the use of bases for cyclization reactions .
Major Products
The major products formed from these reactions include functionalized azetidines and azetidinones, which can be further utilized in various chemical syntheses.
科学的研究の応用
3-(4-Butylphenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Azetidines are used as amino acid surrogates and in peptidomimetic chemistry.
Industry: Azetidines are used in polymer synthesis and as chiral templates in various industrial processes.
作用機序
The mechanism by which 3-(4-Butylphenyl)azetidine exerts its effects is primarily through its ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including ring-opening and expansion reactions. The molecular targets and pathways involved depend on the specific application, such as its use in drug discovery where it may interact with biological targets like enzymes and receptors .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity profiles.
Piperidines: Six-membered nitrogen-containing rings commonly found in many natural products and pharmaceuticals.
Uniqueness
3-(4-Butylphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable than aziridines but more reactive than pyrrolidines and piperidines, offering a unique combination of properties for various applications .
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
3-(4-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-4-11-5-7-12(8-6-11)13-9-14-10-13/h5-8,13-14H,2-4,9-10H2,1H3 |
InChIキー |
MOPBCZTUUWHTFW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


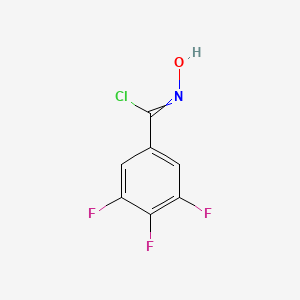

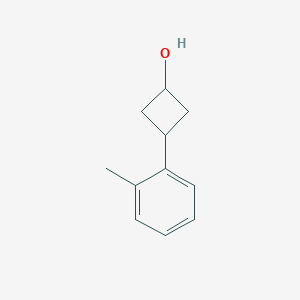
![3-(Chloromethyl)benzo[c]isoxazole](/img/structure/B13704081.png)
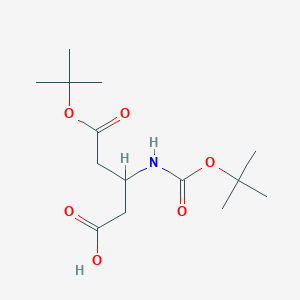
![5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)

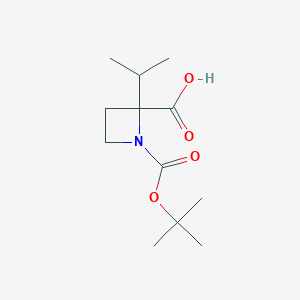
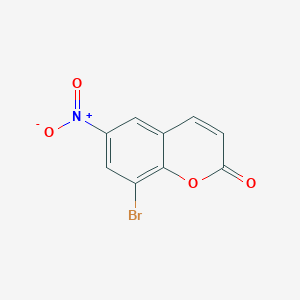
![N1,N1,N3,N3-Tetrakis[4-(tert-butyl)phenyl]-2-chlorobenzene-1,3-diamine](/img/structure/B13704108.png)
